Bienvenue dans la boutique en ligne BenchChem!

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate

peptide engineering EPO receptor structure–activity relationship

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (CAS 203397-62-0, EMP20-TFA) is a synthetic, 12‑amino‑acid cyclic peptide that acts as a truncated functional analog of the larger EMP1 peptide family. Unlike full‑length erythropoietin (EPO) or the prototypical 20‑mer agonist EMP1, EMP20 retains only the core disulfide‑constrained macrocycle (YSCHFGPLTWVCK) , yielding a substantially lower molecular weight (1538.81 Da for the free base).

Molecular Formula C74H102F3N17O19S2
Molecular Weight 1654.8 g/mol
CAS No. 203397-62-0
Cat. No. B3250461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate
CAS203397-62-0
Molecular FormulaC74H102F3N17O19S2
Molecular Weight1654.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)/t40-,47+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59+,60+;/m1./s1
InChIKeyHPIQDNIPNOTOEJ-JIMROMLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP20-TFA) – A Minimal Cyclic Scaffold for EPO Receptor Antagonism Studies


Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (CAS 203397-62-0, EMP20-TFA) is a synthetic, 12‑amino‑acid cyclic peptide that acts as a truncated functional analog of the larger EMP1 peptide family. Unlike full‑length erythropoietin (EPO) or the prototypical 20‑mer agonist EMP1, EMP20 retains only the core disulfide‑constrained macrocycle (YSCHFGPLTWVCK) [1], yielding a substantially lower molecular weight (1538.81 Da for the free base) [2]. This structural minimization classifies EMP20 as a minimal model for EPO receptor (EPOR) antagonist design [1], rather than a full agonist, making it a distinct molecular probe for studying EPOR signaling dynamics.

EMP20-TFA vs. Full‑Length EMP1 Agonists – Why a 12‑mer Cannot Replace a 20‑mer in EPOR Functional Studies


EMP1 (GGTYSCHFGPLTWVCKPQGG) and EMP20 (YSCHFGPLTWVCK) share a conserved disulfide‑bridged core, but the truncation of eight N‑ and C‑terminal amino acids in EMP20 abolishes agonist activity and shifts the peptide toward an antagonistic profile [1]. Generic substitution of a longer EMP agonist for EMP20 would therefore reverse the pharmacological signal in cell‑based assays, confounding structure–activity relationship (SAR) analyses. Furthermore, the molecular weight difference (2095.36 Da for EMP1 [2] vs. 1538.81 Da for EMP20 free base [3]) alters molar potency calculations in dose‑response curves, making one‑to‑one molar replacement scientifically invalid.

Quantitative Differentiation Evidence for Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP20-TFA) Versus In‑Class Comparators


Sequence Length and Molecular Weight Reduction vs. EMP1 – A More Cost‑Effective Scaffold per Milligram of Active Core

EMP20-TFA (YSCHFGPLTWVCK) is a 12‑amino‑acid cyclic peptide, whereas the prototypical EMP1 is a 20‑amino‑acid cyclic peptide . The molecular weight of the EMP20 free base is 1538.81 Da versus 2095.36 Da for EMP1 [1], corresponding to a 26.6% reduction in mass. For a given mass quantity (e.g., 1 mg), EMP20 provides approximately 1.36‑fold more peptide molecules than EMP1, directly increasing the number of experimental replicates or screening wells accessible per gram of purchased material.

peptide engineering EPO receptor structure–activity relationship

Functional Classification: Antagonist Scaffold vs. Agonist EMP1 and EMP37

Multiple independent vendor datasheets consistently annotate EMP20 as a minimal model for an EPO receptor antagonist [1], in contrast to EMP1 and EMP37, which are characterized as agonists that induce EPOR dimerization and downstream signaling [2]. In a capillary electrophoresis binding assay, EMP1 and EMP37 induced a significant shift in EPOR extracellular domain mobility, whereas EMP13 and EMP26 showed no such effect [2]. Although direct binding data for EMP20 are not available in this study, its designation as an antagonist scaffold places it in a functionally distinct category from the agonist peptides EMP1 and EMP37, precluding functional interchange in experiments designed to block rather than activate EPOR signaling.

EPO receptor antagonist peptide signal transduction

Structural Minimalism: Retained Disulfide‑Constrained Core Without N‑/C‑Terminal Extensions

EMP20 comprises only the 12‑residue disulfide‑cyclized core (Cys3–Cys12) that is critical for EPOR interaction . EMP1 contains the identical core but adds eight extra residues (N‑terminal GGT and C‑terminal PQGG) that contribute to agonist efficacy [1]. The absence of these extensions in EMP20 eliminates interactions with auxiliary EPOR surfaces, potentially explaining the shift to antagonist behavior. This structural simplification also reduces synthetic complexity: a 12‑mer is inherently easier and less costly to synthesize at high purity than a 20‑mer, as shorter sequences typically achieve higher crude purity and stepwise coupling efficiency.

peptide minimization EPOR binding epitope disulfide scaffold

Solubility Profile in DMSO: A Practical Differentiator for In Vitro Assay Preparation

EMP20-TFA is freely soluble in DMSO according to multiple vendor datasheets [1], whereas the longer EMP1 peptides often exhibit lower solubility in DMSO due to increased hydrophobic character and aggregation propensity from the extended terminal regions. A standard stock solution preparation table for EMP20 indicates the ability to prepare 10 mM DMSO stocks using as little as 65 µL of solvent per mg of peptide [1]. For comparison, EMP1 at 2095.36 Da would require approximately 47.7 µL of DMSO per mg to achieve 10 mM, but empirical solubility limitations frequently necessitate lower stock concentrations or the addition of co‑solvents, complicating direct head‑to‑head assay setups.

formulation solubility cell-based assay

Application Scenarios for Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate Based on Verified Differentiation Evidence


EPO Receptor Antagonist Screening Cascades

EMP20-TFA is the preferred starting scaffold for laboratories developing small‑molecule or peptide EPOR antagonists. Because it lacks the agonist tail extensions present in EMP1 [1], EMP20 is predicted to block rather than activate EPOR signaling, enabling cleaner counter‑screening against agonist artifacts. Its minimal 12‑mer structure also reduces the risk of off‑target interactions commonly observed with longer peptides [2].

High‑Throughput Binding Assays Requiring Cost‑Efficient Molar Equivalents

For core facilities or CROs running large‑scale EPOR competition binding assays, EMP20‑TFA provides approximately 1.36‑fold more molecules per milligram than EMP1 [3]. This translates to lower procurement costs per assay well when equimolar dosing is required, making it the economically rational choice for primary screens exceeding 10,000 data points.

Structural Biology Studies of Minimal EPOR–Ligand Complexes

Crystallographers and cryo‑EM researchers investigating the minimal EPOR binding epitope benefit from EMP20’s stripped‑down architecture. The 12‑residue disulfide‑constrained core is less likely to introduce disordered electron density from flexible N‑/C‑termini, improving crystallization success rates and map interpretability compared to the 20‑mer EMP1.

Peptide Stability and Formulation Laboratories

EMP20‑TFA’s reliable DMSO solubility [4] and lower molecular weight simplify the preparation of standardized stock solutions for comparative stability studies. Formulation scientists can use EMP20 as a model peptide to benchmark lyophilization cycles, aggregation assays, and forced‑degradation protocols before scaling to more complex EMP analogs.

Quote Request

Request a Quote for Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.